

# Spectroscopic Profile of 2-Aminobenzamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-Aminobenzamide

Cat. No.: B116534

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## Introduction

**2-Aminobenzamide**, also known as anthranilamide, is a key chemical intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals. Its structural features, an aromatic ring substituted with both an amine and an amide functional group, give rise to a distinct spectroscopic signature. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-aminobenzamide**. Detailed experimental protocols are included to aid researchers in obtaining and interpreting high-quality spectroscopic data for this and similar compounds.

## Chemical Structure and Properties

Property	Value
IUPAC Name	2-aminobenzamide
Synonyms	Anthranilamide, o-Aminobenzamide
CAS Number	88-68-6
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O
Molecular Weight	136.15 g/mol
Appearance	White to light brown crystalline powder
Melting Point	108-114 °C
SMILES	NC(=O)c1ccccc1N

## Spectroscopic Data

The following sections present the key spectroscopic data for **2-aminobenzamide**, organized for clarity and ease of comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted <sup>1</sup>H and <sup>13</sup>C NMR data for **2-aminobenzamide** are presented below. Experimental data can be found in spectral databases such as SpectraBase.

#### <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d<sub>6</sub>, Frequency: 400 MHz

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
7.75	d	1H	Ar-H
7.20	t	1H	Ar-H
6.80	d	1H	Ar-H
6.60	t	1H	Ar-H
7.50 (broad)	s	1H	-CONH <sub>2</sub>
7.10 (broad)	s	1H	-CONH <sub>2</sub>
5.80 (broad)	s	2H	-NH <sub>2</sub>

#### <sup>13</sup>C NMR (Carbon-13) NMR Data (Predicted)

Solvent: DMSO-d<sub>6</sub>, Frequency: 100 MHz

Chemical Shift ( $\delta$ ) (ppm)	Assignment
170.5	C=O (Amide)
148.0	C-NH <sub>2</sub>
132.0	Ar-CH
128.0	Ar-CH
118.0	Ar-C-CONH <sub>2</sub>
116.5	Ar-CH
115.0	Ar-CH

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **2-aminobenzamide** are listed below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3470 - 3350	Strong, Doublet	N-H stretch (primary amine, -NH <sub>2</sub> )
3350 - 3180	Strong, Broad	N-H stretch (primary amide, -CONH <sub>2</sub> )
~3050	Medium	C-H stretch (aromatic)
~1660	Strong	C=O stretch (amide I band)
~1620	Strong	N-H bend (primary amine)
~1590	Medium	C=C stretch (aromatic)
~1450	Medium	C=C stretch (aromatic)
~750	Strong	C-H bend (ortho-disubstituted aromatic)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected data from electron ionization (EI) mass spectrometry are as follows.

m/z	Relative Intensity (%)	Assignment
136	High	[M] <sup>+</sup> (Molecular Ion)
120	High	[M - NH <sub>2</sub> ] <sup>+</sup>
118	Moderate	[M - H <sub>2</sub> O] <sup>+</sup>
92	High	[M - C(=O)NH <sub>2</sub> ] <sup>+</sup>
65	Moderate	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended for researchers and scientists in drug development and related fields.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

1. Sample Preparation: a. Weigh approximately 5-10 mg of **2-aminobenzamide** into a clean, dry vial. b. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). c. Gently agitate the vial to ensure complete dissolution of the solid. d. Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

2. Instrument Parameters (for a 400 MHz spectrometer): a.  $^1\text{H}$  NMR:

- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: ~4 seconds
- Relaxation Delay: 1 second
- Spectral Width: 16 ppm b.  $^{13}\text{C}$  NMR:
- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024 or more for good signal-to-noise
- Acquisition Time: ~1 second
- Relaxation Delay: 2 seconds
- Spectral Width: 240 ppm

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale using the residual solvent peak of DMSO- $d_6$  ( $\delta$  = 2.50 ppm for  $^1\text{H}$  NMR;  $\delta$  = 39.52 ppm for  $^{13}\text{C}$  NMR). d. Integrate the peaks in the  $^1\text{H}$  NMR spectrum. e. Assign the peaks based on their chemical shifts, multiplicities, and integration values.

## Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy Protocol

1. Sample Preparation: a. Place a small amount of powdered **2-aminobenzamide** directly onto the ATR crystal. b. Ensure the entire surface of the crystal is covered with a thin, even layer of the sample.

2. Data Acquisition: a. Lower the ATR anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal. b. Collect a background spectrum of the empty ATR crystal. c. Collect the sample spectrum. d. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Instrument Parameters:

- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32

## Electron Ionization-Mass Spectrometry (EI-MS) Protocol

1. Sample Introduction: a. Introduce a small amount of solid **2-aminobenzamide** into the mass spectrometer via a direct insertion probe. b. The probe is heated to volatilize the sample into the ion source.

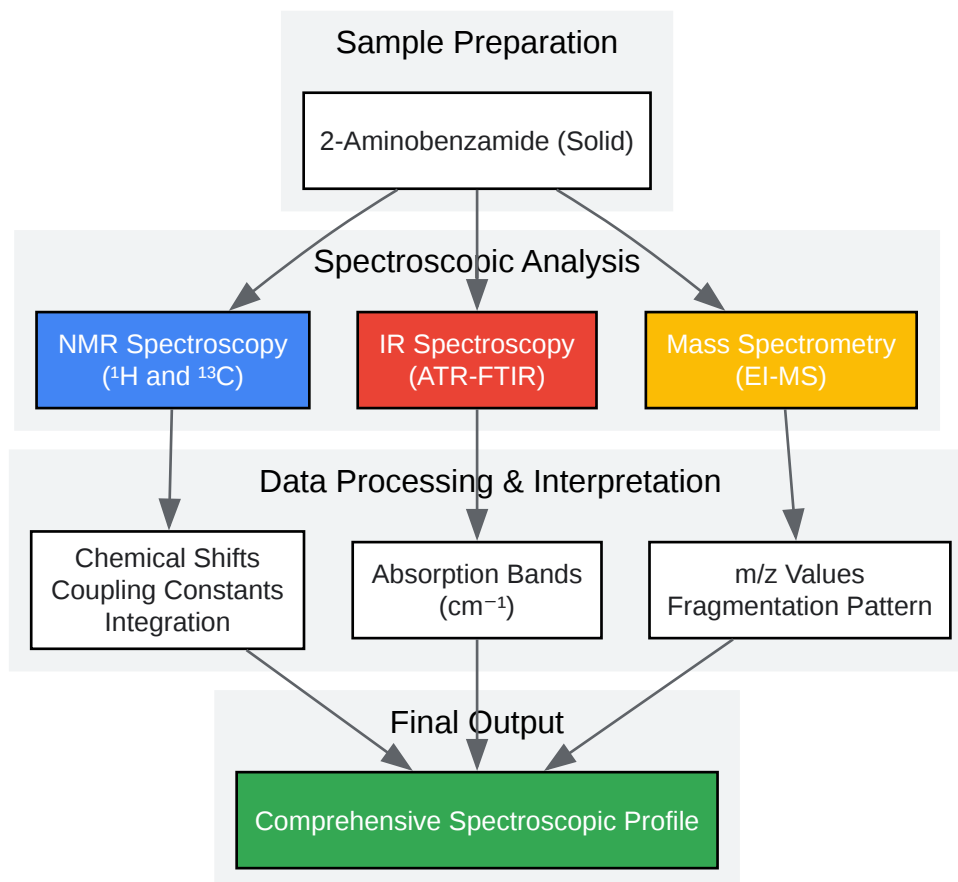
2. Ionization and Analysis: a. The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation. b. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). c. A detector records the abundance of each ion at a specific  $m/z$  value.

3. Instrument Parameters:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: 40 - 400 amu
- Source Temperature: 200-250  $^{\circ}\text{C}$

## Experimental Workflow Visualization

The logical flow for the complete spectroscopic analysis of **2-Aminobenzamide** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic analysis of **2-Aminobenzamide**.

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